

Spectroscopic Characterization of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2Z,6Z,10E,14E,18E)-
Farnesylfarnesol

Cat. No.: B161790

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2Z,6Z,10E,14E,18E)-Farnesylfarnesol is a specific stereoisomer of a C30 isoprenoid alcohol. While this class of compounds, more broadly known as polyisoprenoids, is of significant interest in various biological processes, detailed spectroscopic data for this particular isomer is not readily available in public databases. This guide provides a comprehensive overview of the anticipated spectroscopic characteristics of **(2Z,6Z,10E,14E,18E)-Farnesylfarnesol** based on the known properties of related compounds. Furthermore, it outlines the standard experimental protocols required for its full spectroscopic characterization, offering a foundational framework for researchers working on its synthesis and analysis.

Predicted Spectroscopic Data

Due to the absence of experimentally derived public data for **(2Z,6Z,10E,14E,18E)-Farnesylfarnesol**, the following tables summarize the expected spectroscopic features. These predictions are based on the analysis of farnesol isomers, other sesquiterpenoids, and polyisoprenoid alcohols.

Predicted ¹H NMR Spectroscopic Data

Table 1: Expected ^1H NMR Chemical Shifts for **(2Z,6Z,10E,14E,18E)-Farnesylfarnesol**

Protons	Expected Chemical Shift (ppm)	Multiplicity	Notes
H-1	~4.1	d	Protons on the carbon bearing the hydroxyl group.
H-2, H-6, H-10, H-14, H-18	~5.1 - 5.4	t or m	Vinylic protons. The chemical shifts for H-2 and H-6 are expected to be slightly different from those of H-10, H-14, and H-18 due to the Z-configuration.
-OH	Variable (typically 1.5 - 2.5)	s (broad)	Chemical shift is dependent on concentration and solvent.
Allylic CH_2	~2.0 - 2.2	m	Methylene groups adjacent to double bonds.
Other CH_2	~1.9 - 2.1	m	Other methylene groups in the chain.
Vinylic CH_3	~1.6 - 1.8	s	Methyl groups attached to double bonds. The chemical shifts for methyls on the Z-double bonds may differ from those on the E-double bonds.
Terminal CH_3	~1.6	s	Isopropylidene methyl groups.

Predicted ^{13}C NMR Spectroscopic Data

Table 2: Expected ^{13}C NMR Chemical Shifts for **(2Z,6Z,10E,14E,18E)-Farnesylfarnesol**

Carbon	Expected Chemical Shift (ppm)	Notes
C-1	~59	Carbon bearing the hydroxyl group.
C-3, C-7, C-11, C-15, C-19	~135-142	Quaternary vinylic carbons.
C-2, C-6, C-10, C-14, C-18	~120-125	Vinylic CH carbons.
Allylic CH ₂	~30-40	Methylene groups adjacent to double bonds. The carbons in the Z-configured isoprene units will have slightly different shifts.
Other CH ₂	~25-30	Other methylene groups in the chain.
Vinylic CH ₃	~16-25	Methyl groups attached to double bonds. The shifts for methyls on the Z- and E-double bonds will differ.
Terminal CH ₃	~17-25	Isopropylidene methyl groups.

Predicted Mass Spectrometry (MS) Data

- Molecular Ion (M^+): The nominal molecular weight is 426.7 g/mol. The high-resolution mass spectrum should show an $[\text{M}+\text{H}]^+$ ion at m/z 427.3934 for $\text{C}_{30}\text{H}_{51}\text{O}$.
- Fragmentation Pattern: The mass spectrum is expected to show characteristic fragmentation patterns for isoprenoid alcohols, including:
 - Loss of a water molecule ($[\text{M}-\text{H}_2\text{O}]^+$) from the molecular ion.

- Cleavage at the allylic positions, leading to a series of fragment ions separated by 68 Da (the mass of an isoprene unit).
- Fragments corresponding to the farnesyl and geranyl moieties.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Expected Key IR Absorption Bands for **(2Z,6Z,10E,14E,18E)-Farnesylfarnesol**

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch	3200 - 3600	Strong, broad
C-H stretch (sp ³)	2850 - 3000	Strong
C-H stretch (sp ²)	3010 - 3050	Medium
C=C stretch	1650 - 1670	Medium to weak
C-O stretch	1000 - 1150	Strong

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required to characterize **(2Z,6Z,10E,14E,18E)-Farnesylfarnesol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

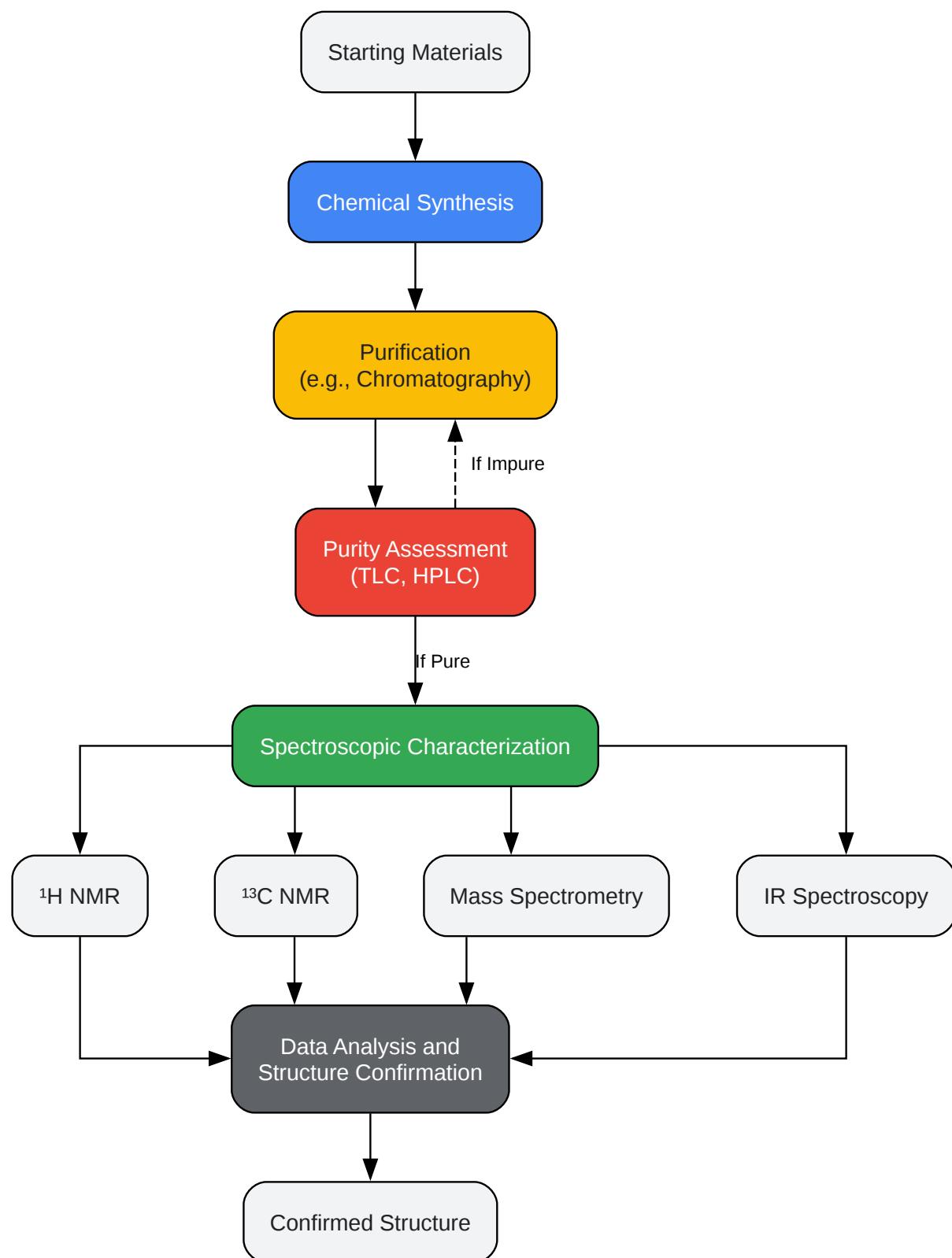
- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD). The choice of solvent should be based on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse experiment.

- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled single-pulse experiment.
 - Spectral Width: 0-200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- 2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments should be performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
- Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the ^1H NMR signals to determine the relative number of protons.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source.

- Ionization Method: Electrospray ionization (ESI) in positive ion mode is generally suitable for alcohols. Atmospheric pressure chemical ionization (APCI) can also be used.
- Mass Analysis:
 - Full Scan Mode: Acquire data over a mass range of m/z 100-1000 to observe the molecular ion and major fragments.
 - Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain a detailed fragmentation pattern, which is crucial for structural elucidation.
- Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to identify characteristic structural motifs.


Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
 - Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.
 - Attenuated Total Reflectance (ATR): Place a drop of the sample directly on the ATR crystal.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.

- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a farnesylfarnesol isomer.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of a farnesylfarnesol isomer.

- To cite this document: BenchChem. [Spectroscopic Characterization of (2Z,6Z,10E,14E,18E)-Farnesylfarnesol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161790#spectroscopic-data-for-2z-6z-10e-14e-18e-farnesylfarnesol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com